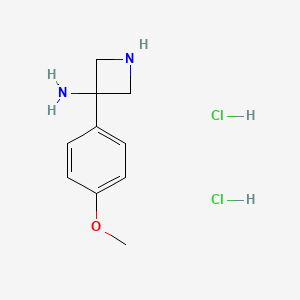
7-Chloro-5-phenyl-1,8-naphthyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-5-phenyl-1,8-naphthyridin-2-amine is a heterocyclic compound belonging to the naphthyridine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorine atom at the 7th position and a phenyl group at the 5th position of the naphthyridine core contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-phenyl-1,8-naphthyridin-2-amine can be achieved through various methods, including multicomponent reactions and metal-catalyzed synthesis. One common approach involves the Friedländer synthesis, which utilizes a combination of aromatic aldehydes, 2-aminopyridine, and malononitrile under specific conditions . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of eco-friendly and atom-economical approaches is often emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-5-phenyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Aplicaciones Científicas De Investigación
7-Chloro-5-phenyl-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.
Industry: Utilized in the development of light-emitting diodes and dye-sensitized solar cells.
Mecanismo De Acción
The mechanism of action of 7-Chloro-5-phenyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of bacterial DNA replication . In anticancer applications, it may induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparación Con Compuestos Similares
- 5-Methyl-7-phenyl-1,8-naphthyridin-2-amine
- 2-Phenyl-2,7-naphthyridinone
Comparison: 7-Chloro-5-phenyl-1,8-naphthyridin-2-amine is unique due to the presence of the chlorine atom at the 7th position, which imparts distinct chemical reactivity and biological activity compared to its analogs . The phenyl group at the 5th position also contributes to its unique properties, making it a valuable compound in various research applications.
Propiedades
Número CAS |
17982-25-1 |
|---|---|
Fórmula molecular |
C14H10ClN3 |
Peso molecular |
255.70 g/mol |
Nombre IUPAC |
7-chloro-5-phenyl-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C14H10ClN3/c15-12-8-11(9-4-2-1-3-5-9)10-6-7-13(16)18-14(10)17-12/h1-8H,(H2,16,17,18) |
Clave InChI |
NBIUEENUCDCIAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC(=N3)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


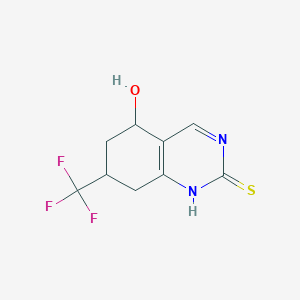



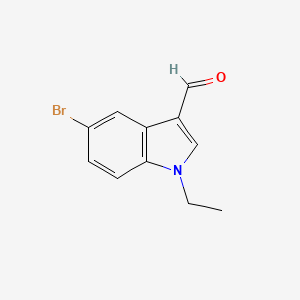


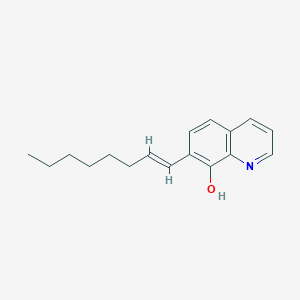
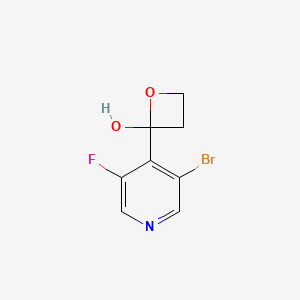
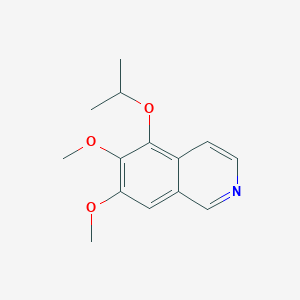
![3-[3-(2-Chloropyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B11862504.png)


